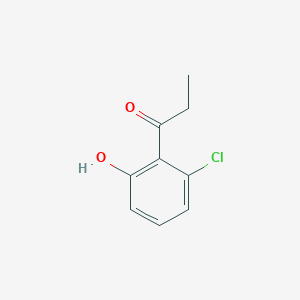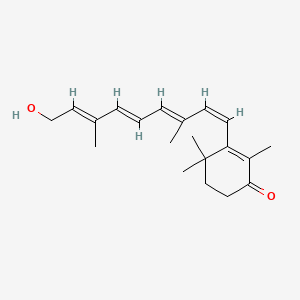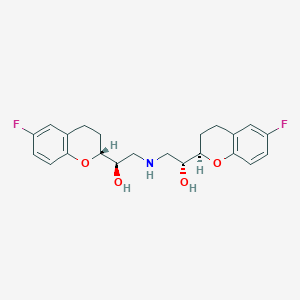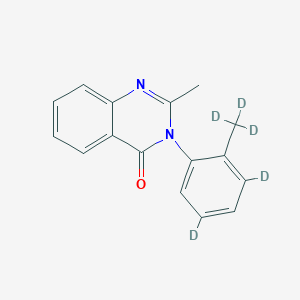![molecular formula C9H19NO3 B13446654 Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be achieved through several routes. One common method involves the reaction of tert-butyl bromoacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Tert-butyl 2-[(2-hydroxypropyl)amino]acetate can be compared with other similar compounds, such as:
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate: This compound has a similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate: This compound has a cyclopropylmethyl group instead of a hydroxypropyl group.
Tert-butyl 2-[(diphenylmethylene)amino]acetate: This compound has a diphenylmethylene group instead of a hydroxypropyl group .
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-10-6-8(12)13-9(2,3)4/h7,10-11H,5-6H2,1-4H3 |
Clave InChI |
WEVDGKVAIPIWNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


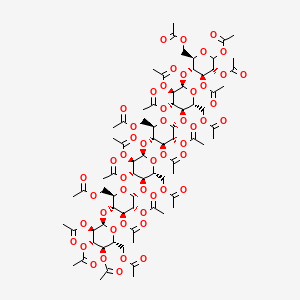
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
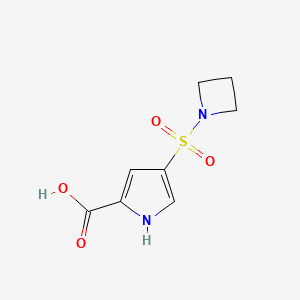



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
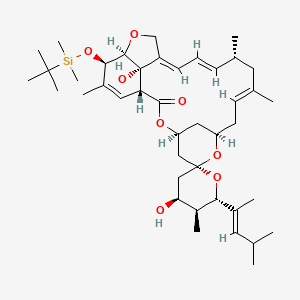
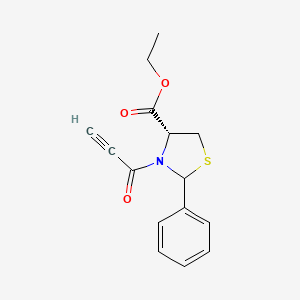
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
